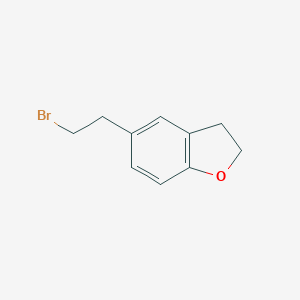

5-(2-Bromoethyl)-2,3-dihydrobenzofuran

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

5-(2-bromoethyl)-2,3-dihydro-1-benzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO/c11-5-3-8-1-2-10-9(7-8)4-6-12-10/h1-2,7H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRKZQRRYNCMSCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C1C=C(C=C2)CCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10618599 | |

| Record name | 5-(2-Bromoethyl)-2,3-dihydro-1-benzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10618599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127264-14-6 | |

| Record name | 5-(2-Bromoethyl)-2,3-dihydrobenzofuran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=127264-14-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(2-Bromoethyl)-2,3-dihydro-1-benzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10618599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Structural Analysis of 5-(2-Bromoethyl)-2,3-dihydrobenzofuran: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(2-Bromoethyl)-2,3-dihydrobenzofuran is a key heterocyclic building block in organic synthesis, most notably as a crucial intermediate in the preparation of Darifenacin, a potent and selective muscarinic M3 receptor antagonist used in the treatment of overactive bladder.[1] The dihydrobenzofuran scaffold itself is recognized as a "privileged structure" in medicinal chemistry, appearing in a variety of natural products and synthetic compounds with diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2] This technical guide provides a comprehensive analysis of the structural and physicochemical properties of this compound, along with detailed experimental protocols for its synthesis and characterization.

Physicochemical Properties

This compound is typically a white to off-white or light yellow crystalline powder.[3] A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₁BrO | [3][4] |

| Molecular Weight | 227.10 g/mol | [3][4] |

| CAS Number | 127264-14-6 | [3][4] |

| Appearance | White to light yellow crystalline powder | [3] |

| Melting Point | 65-67 °C | [4] |

| Boiling Point | 287.7 °C at 760 mmHg | [4] |

| Density | 1.459 g/cm³ | [4] |

| Solubility | Soluble in Chloroform (B151607), Methanol (B129727) | [4] |

| Storage | Keep in a dark place, under an inert atmosphere, at room temperature.[4] |

Synthesis

A common and effective method for the synthesis of this compound involves a two-step process starting from (2,3-dihydrobenzofuran-5-yl)acetic acid.[5] The process is outlined below.

Experimental Protocols

Step 1: Preparation of 5-(2-hydroxyethyl)-2,3-dihydrobenzofuran [5]

-

To a stirred suspension of lithium aluminum hydride (1.57 g) in anhydrous tetrahydrofuran (50 ml) at 0 °C, a solution of (2,3-dihydrobenzofuran-5-yl)acetic acid (4.9 g) in anhydrous tetrahydrofuran (50 ml) is added dropwise over 10 minutes.

-

The reaction mixture is allowed to warm to room temperature and stirred for 1 hour.

-

The reaction is quenched by the cautious dropwise addition of water (1.5 ml), followed by 10% aqueous sodium hydroxide (B78521) (1.5 ml), and finally water (4.5 ml).

-

The mixture is filtered, and the inorganic salts are washed with ethyl acetate (B1210297) (2 x 50 ml).

-

The combined filtrate and washings are concentrated in vacuo to yield 5-(2-hydroxyethyl)-2,3-dihydrobenzofuran as an oil.

Step 2: Preparation of this compound [5]

-

To a solution of 5-(2-hydroxyethyl)-2,3-dihydrobenzofuran (0.612 g) in carbon tetrachloride (3 ml), phosphorus tribromide (0.37 g) is added.

-

The mixture is heated under reflux for 3 hours.

-

After cooling, the reaction mixture is worked up to isolate the final product.

Structural Elucidation: Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to show distinct signals for the aromatic, dihydrofuran, and ethyl side-chain protons. The predicted chemical shifts (in ppm) and multiplicities are summarized in Table 2.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-4 | ~7.1 | s | - |

| H-6 | ~7.0 | d | ~8.0 |

| H-7 | ~6.7 | d | ~8.0 |

| O-CH₂ (H-2) | ~4.6 | t | ~8.5 |

| C-CH₂ (H-3) | ~3.2 | t | ~8.5 |

| Ar-CH₂ | ~3.1 | t | ~7.5 |

| CH₂-Br | ~3.6 | t | ~7.5 |

Predicted ¹³C NMR Spectral Data

The carbon NMR spectrum will provide information on the carbon skeleton. The predicted chemical shifts are presented in Table 3.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-7a | ~159 |

| C-3a | ~128 |

| C-5 | ~130 |

| C-4 | ~125 |

| C-6 | ~127 |

| C-7 | ~109 |

| O-CH₂ (C-2) | ~71 |

| C-CH₂ (C-3) | ~30 |

| Ar-CH₂ | ~39 |

| CH₂-Br | ~33 |

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound is expected to show a molecular ion peak and characteristic fragmentation patterns. The presence of bromine would be indicated by a prominent M+2 isotope peak of nearly equal intensity to the molecular ion peak.

Predicted Fragmentation Pathway

The primary fragmentation is expected to be the loss of a bromine radical (•Br) to give a stable carbocation. Another significant fragmentation would be the cleavage of the C-C bond between the aromatic ring and the ethyl side chain.

Experimental Protocols for Spectroscopic Analysis

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard.

-

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a spectral width of 12 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR Acquisition: Acquire the spectrum on the same instrument. Typical parameters include a spectral width of 220 ppm, a relaxation delay of 2-5 seconds, and a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio. Proton decoupling is applied during acquisition.

Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the compound in a volatile solvent (e.g., methanol or dichloromethane) into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Ionization: Utilize electron ionization (EI) at 70 eV.

-

Analysis: Acquire the mass spectrum over a mass range of m/z 40-300.

Biological Significance and Applications

The primary significance of this compound lies in its role as a key precursor to Darifenacin.[1] The dihydrobenzofuran moiety is essential for the high affinity and selectivity of Darifenacin for the M3 muscarinic receptor. The general class of dihydrobenzofuran derivatives has been explored for a wide range of therapeutic applications, leveraging their ability to interact with various biological targets. This makes this compound a valuable starting material for the synthesis of novel drug candidates.

Conclusion

This compound is a well-characterized intermediate with significant applications in medicinal chemistry. This guide has provided a detailed overview of its structural properties, a reliable synthetic protocol, and a predictive analysis of its spectroscopic data. This information is intended to be a valuable resource for researchers and scientists working on the synthesis of Darifenacin and the development of new therapeutic agents based on the dihydrobenzofuran scaffold.

References

An In-depth Technical Guide to 5-(2-Bromoethyl)-2,3-dihydrobenzofuran

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-(2-Bromoethyl)-2,3-dihydrobenzofuran is a key heterocyclic building block in organic synthesis, most notably as a crucial intermediate in the manufacturing of Darifenacin, a selective M3 muscarinic receptor antagonist for the treatment of overactive bladder. Its bifunctional nature, featuring a reactive bromoethyl side chain and a dihydrobenzofuran core, makes it a versatile reagent for the introduction of the 2-(2,3-dihydrobenzofuran-5-yl)ethyl moiety in the synthesis of various target molecules. This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and analytical characterization of this compound, intended to support researchers and professionals in drug discovery and development.

Chemical Properties

This compound is a white to light yellow crystalline powder. Its core chemical and physical properties are summarized in the table below for easy reference.

| Property | Value | References |

| Molecular Formula | C₁₀H₁₁BrO | [1] |

| Molecular Weight | 227.10 g/mol | [1] |

| CAS Number | 127264-14-6 | [1] |

| Appearance | White to light yellow to light orange powder/crystal | [1] |

| Melting Point | 65-67 °C | [2] |

| Boiling Point | 287.7 °C at 760 mmHg | [2] |

| Solubility | Soluble in Chloroform, Methanol. | [2] |

| Purity | Typically >98.0% (GC) | [1] |

| Synonyms | 5-(2-Bromoethyl)coumaran, 2,3-dihydro-5-(2-bromoethyl)benzofuran | [1] |

Synthesis and Experimental Protocols

The most common and efficient synthesis of this compound starts from 2,3-dihydrobenzofuranyl-5-acetic acid. The process involves a two-step reaction sequence: the reduction of the carboxylic acid to the corresponding alcohol, followed by bromination.[3]

Synthesis Pathway

The overall synthetic pathway can be visualized as follows:

References

An In-depth Technical Guide to 5-(2-Bromoethyl)-2,3-dihydrobenzofuran (CAS: 127264-14-6)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-(2-Bromoethyl)-2,3-dihydrobenzofuran, a key intermediate in pharmaceutical synthesis. The document details its chemical and physical properties, a plausible synthetic pathway with experimental protocols, and its significant role in the development of the M3 muscarinic receptor antagonist, Darifenacin.

Chemical and Physical Properties

This compound is a halogenated heterocyclic compound.[1] It is also known by its synonym, 5-(2-Bromoethyl)coumaran.[2] The compound typically appears as an off-white to light yellow powder or crystalline solid.[2][3] It is soluble in chloroform (B151607) and methanol.[4]

| Property | Value | Reference(s) |

| CAS Number | 127264-14-6 | [5] |

| Molecular Formula | C₁₀H₁₁BrO | [5] |

| Molecular Weight | 227.10 g/mol | [5] |

| Melting Point | 65-67 °C | [4] |

| Boiling Point | 287.7 ± 9.0 °C (Predicted) | [6] |

| Density | 1.459 ± 0.06 g/cm³ (Predicted) | [6] |

| Purity | >98.0% (GC) | [2] |

| Storage | Keep in a dark place, under an inert atmosphere, at room temperature. | [6] |

Synthesis and Experimental Protocols

A viable synthetic route to this compound starts from 2,3-dihydrobenzofuran-5-ylacetic acid.[1] The process involves a two-step sequence: reduction of the carboxylic acid to the corresponding alcohol, followed by bromination.

Experimental Workflow

Caption: Synthetic workflow for this compound.

Step 1: Synthesis of 5-(2-Hydroxyethyl)-2,3-dihydrobenzofuran

This step involves the reduction of 2,3-dihydrobenzofuran-5-ylacetic acid. A common method for this transformation is the use of sodium borohydride in the presence of an activating agent like ethyl chloroformate.[1]

Experimental Protocol:

-

In a reaction vessel, 2,3-dihydrobenzofuran-5-ylacetic acid is dissolved in a suitable anhydrous solvent (e.g., tetrahydrofuran).

-

The solution is cooled in an ice bath, and ethyl chloroformate is added dropwise while maintaining the temperature.

-

After a period of stirring, a solution of sodium borohydride in a compatible solvent is added slowly.

-

The reaction is allowed to proceed until completion, monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched, and the product is extracted using an organic solvent.

-

The organic layer is washed, dried, and the solvent is evaporated to yield crude 5-(2-Hydroxyethyl)-2,3-dihydrobenzofuran, which can be purified by column chromatography.

Step 2: Synthesis of this compound

The final step is the bromination of the hydroxyl group of 5-(2-Hydroxyethyl)-2,3-dihydrobenzofuran. This can be achieved using various brominating agents, such as phosphorus tribromide (PBr₃) or a combination of N-bromosuccinimide (NBS) and triphenylphosphine.[1][7]

Experimental Protocol (using PBr₃):

-

To a solution of 5-(2-Hydroxyethyl)-2,3-dihydrobenzofuran (1.0 equivalent) in an anhydrous aprotic solvent (e.g., dichloromethane) at 0°C under an inert atmosphere, phosphorus tribromide (PBr₃, 0.4 equivalents) is added dropwise.[7]

-

The reaction mixture is stirred at 0°C and then allowed to warm to room temperature, with progress monitored by TLC.

-

Once the reaction is complete, it is carefully quenched with a saturated aqueous solution of sodium bicarbonate.

-

The layers are separated, and the aqueous layer is extracted with the organic solvent.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

-

The crude product, this compound, is then purified by column chromatography to yield the final product.[7]

Role in Drug Development: The Darifenacin Connection

This compound is a crucial building block in the synthesis of Darifenacin.[8] Darifenacin is a selective M3 muscarinic receptor antagonist used for the treatment of overactive bladder.[9] The synthesis involves the alkylation of (S)-2,2-diphenyl-2-(pyrrolidin-3-yl)acetamide with this compound.[8]

Darifenacin Synthesis Workflow

Caption: Role of the title compound in Darifenacin synthesis.

Biological Context: The M3 Muscarinic Receptor Signaling Pathway

As a precursor to Darifenacin, the biological relevance of this compound is intrinsically linked to the mechanism of action of Darifenacin, which is the antagonism of the M3 muscarinic acetylcholine (B1216132) receptor.[10] The M3 receptor is a G-protein coupled receptor (GPCR) that, upon activation by acetylcholine, initiates a signaling cascade through the Gq alpha subunit.[11][12]

This signaling pathway is pivotal in mediating smooth muscle contraction, such as in the bladder detrusor muscle.[10] Darifenacin's selective blockade of this receptor leads to muscle relaxation and alleviation of overactive bladder symptoms.[9]

M3 Muscarinic Receptor Signaling Pathway

Caption: The M3 muscarinic receptor signaling pathway.

Spectral and Safety Data

Spectral Data

Publicly available, detailed experimental spectra (¹H NMR, ¹³C NMR, IR, MS) for this compound are limited. Commercial suppliers often provide this data upon purchase of the compound. For research purposes, it is recommended to acquire the compound from a reputable source that provides a certificate of analysis with comprehensive spectral data.[13][14]

Safety Information

This compound is associated with the following hazard statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.[3]

Conclusion

This compound is a valuable intermediate in medicinal chemistry, most notably for its role in the synthesis of Darifenacin. Its synthesis, while requiring careful execution, follows established organic chemistry principles. Understanding its properties and the biological context of its downstream products is essential for researchers and professionals in the field of drug discovery and development.

References

- 1. Preparation of this compound [cjph.com.cn]

- 2. researchgate.net [researchgate.net]

- 3. CN103724304A - Preparation method of 5-bromobenzofuran - Google Patents [patents.google.com]

- 4. lookchem.com [lookchem.com]

- 5. scbt.com [scbt.com]

- 6. This compound Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Bot Verification [rasayanjournal.co.in]

- 10. M3 (Muscarinic) Receptors Mnemonic for USMLE [pixorize.com]

- 11. Gq alpha subunit - Wikipedia [en.wikipedia.org]

- 12. G protein-coupled receptor - Wikipedia [en.wikipedia.org]

- 13. 127264-14-6|this compound|BLD Pharm [bldpharm.com]

- 14. pharmaffiliates.com [pharmaffiliates.com]

Reactivity Profile of 5-(2-Bromoethyl)-2,3-dihydrobenzofuran: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(2-Bromoethyl)-2,3-dihydrobenzofuran is a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. Its structure, featuring a dihydrobenzofuran core and a reactive bromoethyl side chain, renders it a valuable intermediate for the synthesis of various biologically active molecules. This guide provides a comprehensive overview of its reactivity, synthesis, and applications, with a particular focus on its role in the development of pharmaceutical agents. The document is intended to serve as a technical resource for researchers and professionals engaged in drug discovery and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and use in chemical reactions.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₁BrO | [1][2][3] |

| Molecular Weight | 227.10 g/mol | [1][2][3] |

| CAS Number | 127264-14-6 | [1][2][3] |

| Appearance | Off-white to light yellow powder/crystal | [1][4] |

| Melting Point | 65-67 °C | [1][3] |

| Boiling Point | 287.7 °C at 760 mmHg | [1][3] |

| Solubility | Chloroform, Methanol | [1][3] |

| Storage | Keep in a dark place, under an inert atmosphere, at room temperature. | [1][3] |

Synthesis of this compound

The most commonly cited synthesis of this compound starts from 2,3-dihydrobenzofuranyl-5-acetic acid.[5] The process involves a two-step sequence: reduction of the carboxylic acid to the corresponding alcohol, followed by bromination.

References

The Gateway to Bioactivity: A Technical Guide to 5-(2-Bromoethyl)-2,3-dihydrobenzofuran Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(2-Bromoethyl)-2,3-dihydrobenzofuran stands as a pivotal intermediate in medicinal chemistry, offering a versatile scaffold for the synthesis of a diverse array of biologically active molecules. Its unique structure, featuring a reactive bromoethyl side chain attached to a dihydrobenzofuran core, provides a gateway for introducing various functional groups and building complex molecular architectures. This technical guide delves into the synthesis, biological activities, and experimental evaluation of derivatives originating from this core compound, with a focus on their therapeutic potential in treating conditions ranging from overactive bladder to central nervous system disorders. The information presented herein is intended to serve as a comprehensive resource for researchers engaged in the discovery and development of novel therapeutics based on the 2,3-dihydrobenzofuran (B1216630) framework.

Synthetic Pathways from this compound

The primary utility of this compound lies in its reactivity as an alkylating agent. The bromoethyl group is an excellent electrophile, readily undergoing nucleophilic substitution reactions with a variety of nucleophiles, such as amines, phenols, and thiols. This allows for the straightforward introduction of the 2,3-dihydrobenzofuran-5-ylethyl moiety into a wide range of molecular scaffolds.

A prominent example of this synthetic strategy is the preparation of Darifenacin, a selective M3 muscarinic receptor antagonist.[1][2][3] The synthesis involves the N-alkylation of (S)-2,2-diphenyl-2-(pyrrolidin-3-yl)acetamide with this compound in the presence of a base like potassium carbonate.[1][2]

Biological Activities of Key Derivatives

Muscarinic Receptor Antagonism: The Case of Darifenacin

Darifenacin is a potent and selective antagonist of the M3 muscarinic acetylcholine (B1216132) receptor, which is the primary receptor subtype mediating bladder muscle contraction.[4][5][6] This selectivity is crucial as it minimizes the common side effects associated with non-selective antimuscarinic drugs, such as dry mouth, constipation, and blurred vision, which are mediated by other muscarinic receptor subtypes (M1, M2, M4, M5).[6]

Mechanism of Action: In an overactive bladder, acetylcholine excessively stimulates M3 receptors on the detrusor muscle, leading to involuntary contractions. Darifenacin competitively blocks the binding of acetylcholine to these M3 receptors, thereby relaxing the bladder muscle, increasing bladder capacity, and reducing the symptoms of urgency, frequency, and urge incontinence.[4][7]

Quantitative Data:

The biological activity of Darifenacin is quantified by its binding affinity (Ki) for different muscarinic receptor subtypes.

| Compound | Receptor Subtype | Binding Affinity (Ki) [nM] |

| Darifenacin | M3 | ~0.8 - 2.0 |

| Darifenacin | M1 | ~10 - 20 |

| Darifenacin | M2 | ~20 - 50 |

| Darifenacin | M4 | ~15 - 30 |

| Darifenacin | M5 | ~5 - 15 |

Note: Ki values can vary depending on the specific assay conditions and tissue source.

Central Nervous System Activity: 5-APDB and 6-APDB

5-(2-Aminopropyl)-2,3-dihydrobenzofuran (5-APDB) and its isomer 6-APDB are psychoactive compounds with entactogenic and stimulant properties.[8][9] While direct synthesis from this compound is not explicitly detailed in the provided literature, their structures strongly suggest its potential as a key starting material. These compounds act as monoamine reuptake inhibitors and releasing agents, primarily affecting serotonin, dopamine, and norepinephrine (B1679862) levels in the brain.[8]

Pharmacodynamics:

| Compound | Target | IC50 (nM) for Reuptake Inhibition |

| 5-APDB | Serotonin Transporter (SERT) | 130 |

| Dopamine Transporter (DAT) | 7,089 | |

| Norepinephrine Transporter (NET) | 3,238 | |

| 6-APDB | Serotonin Transporter (SERT) | 322 |

| Dopamine Transporter (DAT) | 1,997 | |

| Norepinephrine Transporter (NET) | 980 |

Data from in vitro studies.[8]

The highly selective serotonin-releasing activity of 5-APDB distinguishes it from the more balanced effects of 6-APDB.[9]

Potential Anticancer Activity

The benzofuran (B130515) scaffold is present in numerous compounds with demonstrated anticancer activity. While specific derivatives of this compound have not been extensively evaluated for this purpose in the available literature, the potential for developing novel anticancer agents from this precursor is significant. Evaluation of such derivatives would typically involve cytotoxicity screening against various cancer cell lines.

Experimental Protocols

Radioligand Binding Assay for Muscarinic Receptors (Competitive Binding)

This protocol is a generalized procedure for determining the binding affinity of a test compound (e.g., a Darifenacin derivative) to muscarinic receptors.

Materials:

-

Membrane preparations from cells or tissues expressing the muscarinic receptor subtype of interest.

-

Radiolabeled ligand (e.g., [³H]-N-methylscopolamine).

-

Unlabeled competitor (the test compound).

-

Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4).

-

Glass fiber filters.

-

Scintillation cocktail and counter.

Procedure:

-

In a 96-well plate, add a fixed concentration of the radiolabeled ligand to each well.

-

Add increasing concentrations of the unlabeled test compound to the wells.

-

To determine non-specific binding, add a high concentration of a known muscarinic antagonist (e.g., atropine) to a set of control wells.

-

Initiate the binding reaction by adding the membrane preparation to each well.

-

Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.

-

Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.

-

Calculate the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).

-

Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[1]

MTT Assay for Cytotoxicity

This protocol outlines a standard procedure for assessing the in vitro cytotoxicity of a compound against a cancer cell line.[10][11][12][13]

Materials:

-

Cancer cell line of interest.

-

Complete cell culture medium.

-

96-well plates.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

-

Microplate reader.

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

-

Prepare serial dilutions of the test compound in the cell culture medium.

-

Remove the old medium from the wells and add the medium containing the different concentrations of the test compound. Include vehicle-only controls.

-

Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

-

After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Carefully remove the medium containing MTT and add the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle-treated control cells.

-

Plot the percentage of cell viability against the logarithm of the compound concentration to determine the IC50 value (the concentration that causes 50% inhibition of cell growth).

Conclusion

This compound is a valuable and versatile building block in the synthesis of pharmacologically active compounds. The successful development of Darifenacin highlights the potential of this scaffold in creating selective receptor modulators. Furthermore, the structural similarity to known CNS-active agents like 5-APDB and 6-APDB suggests that this core can be exploited for the development of novel neurotherapeutics. The exploration of derivatives for other biological activities, such as anticancer effects, remains a promising area for future research. The experimental protocols provided in this guide offer a foundation for the biological evaluation of new chemical entities derived from this important precursor.

References

- 1. benchchem.com [benchchem.com]

- 2. Darifenacin synthesis - chemicalbook [chemicalbook.com]

- 3. newdrugapprovals.org [newdrugapprovals.org]

- 4. What is the mechanism of Darifenacin Hydrobromide? [synapse.patsnap.com]

- 5. What is Darifenacin Hydrobromide used for? [synapse.patsnap.com]

- 6. urology-textbook.com [urology-textbook.com]

- 7. Darifenacin (Enablex): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]

- 8. 6-APDB - Wikipedia [en.wikipedia.org]

- 9. 5-APDB - Wikipedia [en.wikipedia.org]

- 10. benchchem.com [benchchem.com]

- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 12. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 2.7.6. In Vitro Anticancer Activity by MTT Assay [bio-protocol.org]

An In-Depth Technical Guide to 5-(2-Bromoethyl)-2,3-dihydrobenzofuran

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of 5-(2-Bromoethyl)-2,3-dihydrobenzofuran, a key chemical intermediate in the synthesis of pharmaceutically active compounds. It details the established synthetic pathway, including granular experimental protocols, and presents its known physicochemical and spectroscopic properties in a structured format. Furthermore, this guide elucidates the compound's significant role in drug development, specifically as a precursor to the muscarinic M3 receptor antagonist, Darifenacin, and visualizes the relevant biological signaling pathway.

Introduction

The 2,3-dihydrobenzofuran (B1216630) scaffold is a privileged heterocyclic motif frequently encountered in natural products and synthetic molecules with a broad spectrum of biological activities.[1][2][3] Its structural rigidity and ability to present substituents in a defined three-dimensional space make it a valuable core for drug design. Derivatives of this scaffold have been explored for their anti-inflammatory, anticancer, antimicrobial, and neuroleptic properties.[3][4][5][6]

This compound (CAS No. 127264-14-6) is a functionalized derivative of particular importance in medicinal chemistry.[7] It serves as a crucial intermediate in the multi-step synthesis of Darifenacin, a potent and selective muscarinic M3 receptor antagonist used for the treatment of overactive bladder.[8] The bromoethyl group provides a reactive handle for introducing the side chain necessary for the final drug's biological activity. This guide outlines the synthesis, characterization, and biological context of this important building block.

Physicochemical and Spectroscopic Data

The quantitative properties of this compound are summarized below. Data has been aggregated from chemical supplier databases and peer-reviewed literature.

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₁₁BrO | [7] |

| Molecular Weight | 227.10 g/mol | [7] |

| CAS Number | 127264-14-6 | [7] |

| Appearance | Off-white powder | [7] |

| Melting Point | 65-67 °C | [7] |

| Boiling Point | 287.7 °C at 760 mmHg | [7] |

| Density | 1.459 g/cm³ | [7] |

| Refractive Index | 1.592 | [7] |

| Flash Point | 113.8 °C | [7] |

| Solubility | Chloroform, Methanol |[7] |

Table 2: Spectroscopic Data (Predicted/Typical)

| Technique | Data |

|---|---|

| ¹H-NMR (CDCl₃) | δ ~3.20 (t, 2H, Ar-CH₂-), ~3.55 (t, 2H, -CH₂-Br), ~4.55 (t, 2H, O-CH₂-), ~6.70-7.10 (m, 3H, Ar-H) |

| ¹³C-NMR (CDCl₃) | δ ~30.0 (Ar-CH₂-), ~33.0 (-CH₂-Br), ~71.0 (O-CH₂-), ~109.0, 125.0, 127.0, 128.0, 135.0, 159.0 (Ar-C) |

| IR (KBr, cm⁻¹) | ~2920 (C-H stretch), ~1610, 1480 (C=C aromatic), ~1250 (C-O ether), ~650 (C-Br) |

| Mass Spec (EI) | m/z 226/228 (M⁺, Br isotopes), 147 (M⁺ - Br), 118 |

Synthesis and Experimental Protocols

The most direct synthesis of this compound is a three-step process starting from 2,3-dihydrobenzofuranyl-5-acetic acid. The overall reported yield for this pathway is approximately 83%.[8]

Synthetic Pathway Workflow

The synthesis involves the formation of a mixed anhydride, followed by reduction to an alcohol, and subsequent bromination to yield the final product.[8]

Detailed Experimental Protocols

The following protocols are adapted from the procedure described by Tang, et al.[8]

Step 1 & 2: Synthesis of 5-(2-Hydroxyethyl)-2,3-dihydrobenzofuran

-

Reaction Setup: To a solution of 2,3-dihydrobenzofuranyl-5-acetic acid (1 equiv.) in anhydrous Tetrahydrofuran (THF), add triethylamine (1.1 equiv.). Cool the mixture to 0 °C in an ice bath.

-

Mixed Anhydride Formation: Slowly add ethyl chloroformate (1.1 equiv.) dropwise to the cooled solution, ensuring the temperature remains below 5 °C. Stir the mixture at this temperature for 30 minutes.

-

Reduction: In a separate flask, dissolve sodium borohydride (NaBH₄, 2.0 equiv.) in water. Add this aqueous solution dropwise to the reaction mixture containing the mixed anhydride.

-

Workup: After the addition is complete, allow the reaction to stir at room temperature until completion (monitored by TLC). Acidify the mixture with 2M HCl to a pH of approximately 2-3.

-

Extraction: Extract the product with ethyl acetate (B1210297). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure to yield the crude alcohol product, 5-(2-Hydroxyethyl)-2,3-dihydrobenzofuran. This intermediate is often used in the next step without further purification.

Step 3: Synthesis of this compound

-

Reaction Setup: Dissolve the crude 5-(2-Hydroxyethyl)-2,3-dihydrobenzofuran (1 equiv.) from the previous step in Dichloromethane (DCM).

-

Bromination: Add N-Bromosuccinimide (NBS, 1.2 equiv.) and Triphenylphosphine (PPh₃, 1.2 equiv.) to the solution.

-

Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC.

-

Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the residue using column chromatography on silica (B1680970) gel (eluent: petroleum ether/ethyl acetate mixture) to afford the final product, this compound, as an off-white solid.[7][8]

Table 3: Summary of Synthesis Reaction Yields

| Step | Product | Reported Yield |

|---|---|---|

| 1 & 2 | 5-(2-Hydroxyethyl)-2,3-dihydrobenzofuran | High (used directly) |

| 3 | this compound | ~83% (overall) |

Biological Context and Application

Role as a Darifenacin Intermediate

This compound is not an end-product but a critical building block for more complex molecules.[8] Its primary documented use is in the synthesis of Darifenacin, a selective antagonist of the M3 muscarinic acetylcholine (B1216132) receptor. The bromoethyl moiety allows for nucleophilic substitution by an amine, forming the key carbon-nitrogen bond required to complete the Darifenacin structure.

Target Signaling Pathway: Muscarinic M3 Receptor

Darifenacin exerts its therapeutic effect by blocking the action of acetylcholine at M3 receptors in the smooth muscle of the bladder. This antagonism prevents the downstream signaling cascade that leads to involuntary bladder contractions. The pathway is a classic example of G-protein coupled receptor (GPCR) signaling.

Conclusion

This compound is a well-characterized synthetic intermediate with defined physicochemical properties. The established, high-yield synthetic route makes it an accessible precursor for complex pharmaceutical agents. Its pivotal role in the synthesis of Darifenacin highlights the utility of the dihydrobenzofuran scaffold and underscores the importance of such building blocks in modern drug discovery and development. The methodologies and data presented in this guide serve as a valuable technical resource for researchers in organic synthesis and medicinal chemistry.

References

- 1. researchgate.net [researchgate.net]

- 2. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2,3-Dihydrobenzofuran-2-ones: a new class of highly potent antiinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. coumaran, 496-16-2 [thegoodscentscompany.com]

- 7. This compound|lookchem [lookchem.com]

- 8. Preparation of this compound [cjph.com.cn]

An In-depth Technical Guide to 5-(2-Bromoethyl)-2,3-dihydrobenzofuran: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(2-Bromoethyl)-2,3-dihydrobenzofuran is a key heterocyclic building block in organic synthesis, most notably recognized for its role as a crucial intermediate in the manufacturing of Darifenacin, a selective M3 muscarinic receptor antagonist used for the treatment of overactive bladder.[1][2] Its unique structure, featuring a dihydrobenzofuran core and a reactive bromoethyl side chain, makes it a versatile reagent for the introduction of the 2-(2,3-dihydrobenzofuran-5-yl)ethyl moiety in the synthesis of complex pharmaceutical agents and other specialty chemicals. This technical guide provides a comprehensive review of the synthesis, physicochemical and spectroscopic properties, and applications of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below, compiled from various chemical suppliers and databases.

| Property | Value | References |

| CAS Number | 127264-14-6 | [3][4] |

| Molecular Formula | C₁₀H₁₁BrO | [3][4] |

| Molecular Weight | 227.10 g/mol | [3][4] |

| Appearance | White to light yellow or light orange powder/crystal | [5] |

| Melting Point | 65-67 °C | [3] |

| Boiling Point | 287.7 °C at 760 mmHg | [3] |

| Density | 1.459 g/cm³ | [3] |

| Flash Point | 113.8 °C | [3] |

| Refractive Index | 1.592 | [3] |

| Solubility | Soluble in Chloroform, Methanol | [3] |

| Purity | ≥97% (GC) | [3] |

Spectroscopic Data

Detailed spectroscopic data is essential for the unambiguous identification and quality control of this compound. The following tables summarize the expected ¹H NMR, ¹³C NMR, Mass Spectrometry, and FTIR data. Note: Experimentally obtained values may vary slightly depending on the solvent and instrument used.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.00 | s | 1H | H-4 |

| ~6.85 | d | 1H | H-6 |

| ~6.67 | d | 1H | H-7 |

| ~4.53 | t | 2H | O-CH₂ (dihydrofuran ring) |

| ~3.55 | t | 2H | CH₂-Br |

| ~3.15 | t | 2H | Ar-CH₂ |

| ~3.05 | t | 2H | CH₂ (dihydrofuran ring) |

Note: The chemical shifts for the aromatic and dihydrofuran protons are estimations based on related structures and general principles of NMR spectroscopy. Precise values and coupling constants would require experimental determination.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

| Chemical Shift (δ) ppm | Assignment |

| ~159.0 | C-7a |

| ~133.0 | C-5 |

| ~128.0 | C-3a |

| ~127.5 | C-4 |

| ~125.0 | C-6 |

| ~109.0 | C-7 |

| ~71.0 | O-CH₂ (dihydrofuran ring) |

| ~38.0 | Ar-CH₂ |

| ~33.0 | CH₂-Br |

| ~29.0 | CH₂ (dihydrofuran ring) |

Note: These are predicted chemical shifts based on structure-spectra correlations and data from similar compounds.

Mass Spectrometry (MS)

| m/z | Interpretation |

| 226/228 | [M]⁺˙ Molecular ion peak (presence of Br isotope) |

| 147 | [M - CH₂CH₂Br]⁺ |

| 131 | [M - Br - H₂O]⁺ (from rearrangement) |

| 118 | [C₈H₆O]⁺˙ (loss of ethyl bromide) |

Note: The fragmentation pattern is predicted based on common fragmentation pathways for alkyl halides and ethers.

Fourier-Transform Infrared (FTIR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050-3000 | Medium | Aromatic C-H stretch |

| ~2950-2850 | Medium-Strong | Aliphatic C-H stretch |

| ~1610, 1480 | Medium-Strong | Aromatic C=C stretch |

| ~1250 | Strong | Aryl-O-C stretch (asymmetric) |

| ~1030 | Strong | Aryl-O-C stretch (symmetric) |

| ~650-550 | Strong | C-Br stretch |

Experimental Protocols

Synthesis of this compound

Two primary synthetic routes are reported in the literature, starting from either 2,3-dihydrobenzofuran-5-acetic acid or 5-(2-hydroxyethyl)-2,3-dihydrobenzofuran.

Route 1: From 2,3-dihydrobenzofuran-5-acetic acid [1]

This process involves the reduction of the carboxylic acid to the corresponding alcohol, followed by bromination.

-

Step 1: Reduction to 5-(2-hydroxyethyl)-2,3-dihydrobenzofuran

-

To a solution of 2,3-dihydrobenzofuran-5-acetic acid in a suitable anhydrous solvent (e.g., THF), add ethyl chloroformate at 0 °C.

-

After stirring, add a solution of sodium borohydride (B1222165) in an appropriate solvent (e.g., aqueous THF).

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Work up the reaction by quenching with water, followed by extraction with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 5-(2-hydroxyethyl)-2,3-dihydrobenzofuran.

-

-

Step 2: Bromination to this compound

-

Dissolve 5-(2-hydroxyethyl)-2,3-dihydrobenzofuran and triphenylphosphine (B44618) in an anhydrous solvent (e.g., dichloromethane).

-

Cool the solution to 0 °C and add N-bromosuccinimide (NBS) portion-wise.

-

Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).

-

Concentrate the reaction mixture and purify the crude product by column chromatography on silica (B1680970) gel to afford this compound.

-

An overall yield of approximately 83% has been reported for this two-step process.[1]

Route 2: Direct Bromination of 5-(2-hydroxyethyl)-2,3-dihydrobenzofuran [3]

This is a more direct one-step procedure if the starting alcohol is available.

-

Procedure:

-

In a reaction vessel, dissolve 5-(2-hydroxyethyl)-2,3-dihydrobenzofuran in a suitable solvent such as dichloromethane.

-

Add triphenylphosphine to the solution.

-

Cool the mixture to 20 °C and add carbon tetrabromide.

-

Stir the reaction mixture for an extended period (e.g., 63 hours) at 20 °C.

-

Monitor the reaction progress by TLC.

-

Upon completion, concentrate the solvent under reduced pressure.

-

Purify the residue by column chromatography to obtain this compound. A reference yield of 74% has been reported for this method.[3]

-

Applications in Drug Development

The primary and most well-documented application of this compound is as a key intermediate in the synthesis of Darifenacin.[2][6]

Synthesis of Darifenacin

In the synthesis of Darifenacin, this compound is alkylated with (S)-2,2-diphenyl-2-(pyrrolidin-3-yl)acetamide in the presence of a base.[2]

-

Experimental Protocol:

-

A mixture of 5-(2-bromo-ethyl)-2,3-dihydro-benzofuran, (S)-2,2-diphenyl-2-pyrrolidin-3-yl-acetamide, and anhydrous potassium carbonate in acetonitrile (B52724) is heated at reflux for approximately 2 hours.[6]

-

The solvent is then removed by distillation.

-

The crude product is subjected to a standard extractive workup with a suitable organic solvent like ethyl acetate.

-

The final product, Darifenacin, is purified by preparative HPLC.

-

Other Potential Applications

While its role in Darifenacin synthesis is well-established, the versatile structure of this compound suggests its potential utility in other areas of research and development, including:

-

Medicinal Chemistry: As a building block for the synthesis of other novel benzofuran-containing compounds with potential biological activities. The dihydrobenzofuran moiety is a privileged structure in medicinal chemistry.

-

Material Science: The reactive nature of the bromoethyl group allows for its incorporation into polymers and other materials, potentially imparting unique properties.

-

Agrochemicals: As a scaffold for the development of new pesticides and herbicides.

Safety Information

This compound should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) from the supplier for detailed information on handling, storage, and disposal.

Conclusion

This compound is a valuable and versatile intermediate in organic synthesis, with a critical role in the pharmaceutical industry. A thorough understanding of its synthesis, properties, and reactivity is essential for researchers and professionals involved in drug development and fine chemical synthesis. This guide provides a consolidated resource of the available technical information to support further research and application of this important compound.

References

Potential Therapeutic Targets for 5-(2-Bromoethyl)-2,3-dihydrobenzofuran Analogs: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the potential therapeutic targets for analogs of 5-(2-Bromoethyl)-2,3-dihydrobenzofuran. The 2,3-dihydrobenzofuran (B1216630) scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds. Analogs derived from this scaffold have shown promise in a variety of therapeutic areas, including oncology, inflammation, and cardiovascular disease. This document outlines the key molecular targets, summarizes quantitative bioactivity data, provides detailed experimental protocols for assessing compound activity, and visualizes the relevant signaling pathways.

Key Therapeutic Targets and Mechanisms of Action

Research into 2,3-dihydrobenzofuran analogs has identified several key protein targets implicated in various disease states. The primary areas of investigation include the inhibition of pro-inflammatory signaling pathways, modulation of ion transport, and interference with cancer cell proliferation.

Nuclear Factor-kappa B (NF-κB) Signaling in Oncology and Inflammation

The NF-κB signaling pathway is a critical regulator of gene expression involved in inflammation, immunity, cell proliferation, and survival.[1] Its constitutive activation is a hallmark of many cancers and chronic inflammatory diseases.[2] Several 2,3-dihydrobenzofuran derivatives have been identified as potent inhibitors of NF-κB activation, suggesting their potential as anti-cancer and anti-inflammatory agents.[3]

Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) in Lymphoma

IRAK4 is a serine/threonine kinase that plays a crucial role in the Toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) signaling pathways, leading to the activation of NF-κB.[4] The MYD88 L265P mutation, prevalent in diffuse large B-cell lymphoma (DLBCL), leads to constitutive activation of the IRAK4 signaling cascade.[4] Specific 2,3-dihydrobenzofuran analogs have been developed as potent IRAK4 inhibitors, demonstrating anti-proliferative activity in lymphoma cell lines.[5]

Prostaglandin (B15479496) Synthesis in Inflammation

Prostaglandins are lipid compounds with hormone-like effects that are key mediators of inflammation.[6] Their synthesis is dependent on the cyclooxygenase (COX) enzymes.[6] Certain 2,3-dihydrobenzofuran-2-one derivatives have been shown to be powerful anti-inflammatory agents by inhibiting prostaglandin synthesis.[7]

Sarcoplasmic/Endoplasmic Reticulum Ca2+-ATPase (SERCA2a) in Heart Failure

SERCA2a is a critical ion pump in cardiomyocytes responsible for transporting calcium from the cytosol into the sarcoplasmic reticulum, a process essential for cardiac muscle relaxation.[8] Impaired SERCA2a function is a key contributor to heart failure.[8] Analogs of 2,3-dihydrobenzofuran have been identified as activators of SERCA2a, representing a promising therapeutic strategy for heart failure.[8][9]

Quantitative Bioactivity Data

The following tables summarize the quantitative data for various 2,3-dihydrobenzofuran analogs against their respective therapeutic targets.

Table 1: Anticancer and NF-κB Inhibitory Activity of 2,3-Dihydrobenzofuran Analogs

| Compound ID | Cancer Cell Line | GI50 (µM) | NF-κB Inhibition (IC50, µM) | Reference |

| 3m (benzofuran-2-carboxylic acid N-(4'-hydroxy)phenylamide) | ACHN (renal) | 2.74 | - | [3] |

| HCT15 (colon) | 2.37 | - | [3] | |

| MM231 (breast) | 2.20 | - | [3] | |

| NUGC-3 (gastric) | 2.48 | - | [3] | |

| NCI-H23 (lung) | 5.86 | - | [3] | |

| PC-3 (prostate) | - | - | [3] | |

| Compound 5d (piperazine/benzofuran hybrid) | RAW 264.7 (macrophage) | - | 52.23 (NO inhibition) | [10] |

Table 2: IRAK4 Inhibitory Activity of 2,3-Dihydrobenzofuran Analogs

| Compound ID | IRAK4 IC50 (nM) | Cell Line (MYD88 L265P) | Antiproliferative IC50 (µM) | Reference |

| Compound 22 | 8.7 | OCI-LY10 | 0.248 | [5] |

| Dihydrobenzofuran analog 4 | 460 (IL-6 inhibition) | Human Whole Blood | - | [11] |

| 400 (IFNα inhibition) | [11] |

Table 3: Anti-inflammatory Activity of Fluorinated Benzofuran and Dihydrobenzofuran Derivatives

| Compound ID | IL-6 Secretion IC50 (µM) | CCL2 Secretion IC50 (µM) | Nitric Oxide Production IC50 (µM) | Prostaglandin E2 Production IC50 (µM) | COX-1 Activity IC50 (µM) | COX-2 Activity IC50 (µM) | Reference |

| Compound 3 | - | - | - | - | 7.9 | > 30 | [7] |

| Compound 5 | - | - | - | - | - | 28.1 | [7] |

| Compound 6 | - | - | - | - | 5 | 13 | [7] |

| General Range | 1.2 - 9.04 | 1.5 - 19.3 | 2.4 - 5.2 | 1.1 - 20.5 | - | - | [7] |

Table 4: SERCA2a Activation by 2,3-Dihydrobenzofuran Analogs

| Compound ID | EC50 (µM) | Maximal ATPase Activity Increase (%) | Reference |

| Dihydrobenzofuran analog 52 | ~ low micromolar | ~50 | [8] |

| General Range for potent activators | 0.7 - 9 | up to 57 | [8][9] |

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and a general experimental workflow for screening these compounds.

Caption: NF-κB Signaling Pathway Inhibition.

Caption: IRAK4 Signaling Pathway in DLBCL.

Caption: Prostaglandin Synthesis Pathway.

Caption: SERCA2a-mediated Calcium Transport.

Caption: General Experimental Workflow.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are generalized and may require optimization for specific analogs and cell lines.

Sulforhodamine B (SRB) Cytotoxicity Assay

This assay is used to determine the cytotoxic effects of the synthesized analogs on cancer cell lines.

a. Cell Plating:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well.

-

Incubate for 24 hours at 37°C in a 5% CO2 incubator.

b. Compound Treatment:

-

Prepare serial dilutions of the test compounds in the appropriate cell culture medium.

-

Replace the existing medium with the medium containing the test compounds.

-

Incubate for 48-72 hours.

c. Cell Fixation:

-

Gently remove the medium and add 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well.

-

Incubate at 4°C for 1 hour.

d. Staining:

-

Wash the plates five times with slow-running tap water and allow to air dry.

-

Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well.

-

Incubate at room temperature for 30 minutes.

e. Solubilization and Measurement:

-

Quickly wash the plates four times with 1% acetic acid to remove unbound dye and allow to air dry.

-

Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well.

-

Shake for 10 minutes to solubilize the bound dye.

-

Measure the absorbance at 510 nm using a microplate reader.

NF-κB Luciferase Reporter Assay

This assay measures the inhibition of NF-κB transcriptional activity.

a. Cell Transfection and Plating:

-

Co-transfect cells (e.g., HEK293T) with an NF-κB-responsive luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.

-

Plate the transfected cells in a 96-well plate and allow them to adhere overnight.

b. Compound Treatment and Stimulation:

-

Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

-

Stimulate the cells with an NF-κB activator, such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α).

-

Incubate for 6-24 hours.

c. Lysis and Luciferase Measurement:

-

Lyse the cells using a suitable lysis buffer.

-

Measure the firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.

-

Normalize the NF-κB-driven firefly luciferase activity to the Renilla luciferase activity.

IRAK4 Kinase Assay

This biochemical assay determines the direct inhibitory effect of the analogs on IRAK4 kinase activity.

a. Reaction Setup:

-

In a 384-well plate, add the test compound at various concentrations.

-

Add the IRAK4 enzyme and a suitable substrate (e.g., a peptide substrate).

-

Include positive (no inhibitor) and negative (no enzyme) controls.

b. Kinase Reaction:

-

Initiate the reaction by adding ATP.

-

Incubate at 30°C for a defined period (e.g., 60 minutes).

c. Detection:

-

Stop the reaction and measure the amount of ADP produced using a detection reagent such as ADP-Glo™.

-

The luminescent signal is proportional to the amount of ADP and, therefore, the kinase activity.

d. Data Analysis:

-

Calculate the percentage of inhibition for each compound concentration relative to the positive control.

-

Determine the IC50 value by fitting the data to a dose-response curve.

Prostaglandin E2 (PGE2) Immunoassay

This competitive ELISA is used to quantify the amount of PGE2 produced by cells, reflecting the activity of COX enzymes.

a. Cell Culture and Treatment:

-

Culture cells (e.g., RAW 264.7 macrophages) in 24-well plates.

-

Pre-treat the cells with the test compounds.

-

Stimulate the cells with LPS to induce PGE2 production.

-

Collect the cell culture supernatant after a suitable incubation period.

b. ELISA Procedure:

-

Add the collected supernatants, standards, and a PGE2-alkaline phosphatase conjugate to a microplate pre-coated with a monoclonal antibody against PGE2.

-

Incubate at room temperature to allow for competitive binding.

-

Wash the plate to remove unbound reagents.

-

Add a p-nitrophenyl phosphate (B84403) (pNPP) substrate solution.

-

Stop the reaction and measure the absorbance at 405 nm. The intensity of the color is inversely proportional to the concentration of PGE2 in the sample.

SERCA2a ATPase Activity Assay

This assay measures the rate of ATP hydrolysis by SERCA2a, which is an indicator of its pumping activity.

a. Preparation of Sarcoplasmic Reticulum (SR) Vesicles:

-

Isolate SR-enriched microsomes from cardiac tissue.

b. Coupled Enzyme Assay:

-

The ATPase activity is measured using a pyruvate (B1213749) kinase/lactate dehydrogenase (PK/LDH) coupled enzyme system. The production of ADP by SERCA2a is coupled to the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm.

-

The reaction mixture contains SR vesicles, buffer, CaCl2, ATP, phosphoenolpyruvate, NADH, PK, and LDH.

c. Measurement:

-

Add the test compounds to the reaction mixture.

-

Initiate the reaction by adding ATP.

-

Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

d. Data Analysis:

-

Calculate the rate of ATP hydrolysis from the rate of NADH oxidation.

-

Determine the EC50 value for SERCA2a activation by plotting the rate of ATP hydrolysis against the compound concentration.

Conclusion

Analogs of this compound represent a versatile scaffold for the development of novel therapeutics. The identified targets—NF-κB, IRAK4, prostaglandin synthesis, and SERCA2a—are implicated in a range of significant human diseases. The data and protocols presented in this guide provide a solid foundation for researchers to further explore the therapeutic potential of this promising class of compounds. Future work should focus on optimizing the potency and selectivity of these analogs and evaluating their efficacy and safety in preclinical models.

References

- 1. Redirecting [linkinghub.elsevier.com]

- 2. Prostaglandin E2 synthesis and secretion: the role of PGE2 synthases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, synthesis, and biological evaluation of benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives as anticancer agents and inhibitors of NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In vitro benchmarking of NF-κB inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis and pharmacological evaluation of 2,3-dihydrobenzofuran IRAK4 inhibitors for the treatment of diffuse large B-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Prostaglandins and the mechanism of action of anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. SAR-Guided Development of Small-Molecule SERCA2a Activators: Discovery of Potent Indoline, Benzofuran, and Benzodioxole Analogs for Cardiovascular Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. SAR-Guided Development of Small-Molecule SERCA2a Activators: Discovery of Potent Indoline, Benzofuran, and Benzodioxole Analogs for Cardiovascular Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Discovery of Potent Benzolactam IRAK4 Inhibitors with Robust in Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Synthesis of Darifenacin from 5-(2-Bromoethyl)-2,3-dihydrobenzofuran

AN-CHEM-028

Abstract

This document provides a detailed protocol for the synthesis of Darifenacin (B195073), a selective M3 muscarinic receptor antagonist used for the treatment of overactive bladder. The described methodology focuses on the N-alkylation of (S)-3-(1-carbamoyl-1,1-diphenylmethyl)pyrrolidine with 5-(2-bromoethyl)-2,3-dihydrobenzofuran. This application note includes a step-by-step experimental protocol, tables of quantitative data, and workflow diagrams to guide researchers and drug development professionals through the synthesis, purification, and salt formation processes.

Introduction

Darifenacin is a potent and selective antagonist of the M3 muscarinic acetylcholine (B1216132) receptor, which is primarily responsible for bladder muscle contractions.[1] Its selectivity is believed to contribute to a favorable side-effect profile compared to less selective antimuscarinic agents.[2] The synthesis of Darifenacin can be achieved through various routes.[3] This document details a common and effective method starting from two key intermediates: this compound and (S)-3-(1-carbamoyl-1,1-diphenylmethyl)pyrrolidine.[2][4] The core reaction is an N-alkylation to form the tertiary amine of the target molecule, followed by purification and conversion to its hydrobromide salt for pharmaceutical use.[3]

Synthetic Pathway

The synthesis involves a single-step N-alkylation reaction where the secondary amine of the pyrrolidine (B122466) ring attacks the electrophilic primary carbon of the bromoethyl group, displacing the bromide ion. A base is used to neutralize the hydrogen bromide formed during the reaction.

Caption: Synthetic route for Darifenacin via N-alkylation.

Experimental Protocols

Materials and Reagents

| Material | Grade | Supplier |

| This compound | ≥98% Purity | Commercial Source |

| (S)-3-(1-Carbamoyl-1,1-diphenylmethyl)pyrrolidine | ≥98% Purity | Commercial Source |

| Anhydrous Potassium Carbonate (K₂CO₃) | Reagent Grade | Commercial Source |

| Acetonitrile (CH₃CN) | Anhydrous, ≥99.8% | Commercial Source |

| Ethyl Acetate | ACS Grade | Commercial Source |

| Deionized Water | Type II | In-house |

| Acetone (B3395972) | ACS Grade | Commercial Source |

| Hydrobromic Acid (HBr) | 48% Aqueous Solution | Commercial Source |

| Sodium Sulfate (B86663) (Na₂SO₄) | Anhydrous | Commercial Source |

Protocol 1: Synthesis of Darifenacin Base

This protocol describes the N-alkylation reaction in an organic solvent.

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (2.27 g, 10 mmol), (S)-3-(1-carbamoyl-1,1-diphenylmethyl)pyrrolidine (2.80 g, 10 mmol), and anhydrous potassium carbonate (2.76 g, 20 mmol).[4]

-

Solvent Addition: Add 50 mL of anhydrous acetonitrile to the flask.[4]

-

Reaction: Heat the mixture to reflux (approximately 82°C) with vigorous stirring.[4] Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 2-4 hours.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the solid potassium salts and wash the filter cake with a small amount of acetonitrile.

-

Extraction: Combine the filtrates and evaporate the solvent under reduced pressure. Dissolve the resulting residue in 100 mL of ethyl acetate. Wash the organic layer sequentially with deionized water (2 x 50 mL) and brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo to yield crude Darifenacin base as a foam or solid.

Protocol 2: Purification of Darifenacin Base

Crude Darifenacin may contain unreacted starting materials and by-products, such as the dimer impurity resulting from over-alkylation.[3] While industrial processes often avoid it, column chromatography is a reliable method for laboratory-scale purification.

-

Column Preparation: Prepare a silica (B1680970) gel column using a suitable eluent system, such as a gradient of methanol (B129727) in dichloromethane (B109758) or ethyl acetate/hexane.

-

Loading: Dissolve the crude Darifenacin base in a minimal amount of the initial eluent and load it onto the column.

-

Elution: Elute the column, collecting fractions and monitoring by TLC.

-

Isolation: Combine the fractions containing the pure product and evaporate the solvent to yield purified Darifenacin base.

An alternative purification involves crystallization to form a hydrate (B1144303) or a toluene (B28343) solvate, which can reduce impurities.[3][5]

Protocol 3: Formation of Darifenacin Hydrobromide

-

Dissolution: Dissolve the purified Darifenacin base (4.26 g, 10 mmol) in 25 mL of acetone in a clean flask.[3]

-

Precipitation: Cool the solution to 0-5°C using an ice bath. Slowly add 48% aqueous hydrobromic acid dropwise with stirring until the pH becomes acidic.[3]

-

Crystallization: A white precipitate of Darifenacin hydrobromide will form. Continue stirring the suspension at 0-5°C for 1 hour to ensure complete crystallization.[3]

-

Isolation and Drying: Filter the solid product using a Büchner funnel. Wash the cake with a small amount of chilled acetone (5-10 mL) and dry the product under vacuum at 50-55°C to a constant weight.[3]

Quantitative Data Summary

The following tables summarize the stoichiometry and expected yields for the synthesis.

Table 1: Reagent Stoichiometry for Darifenacin Base Synthesis

| Reagent | Mol. Weight ( g/mol ) | Amount (g) | Moles (mmol) | Molar Ratio |

| This compound | 227.10 | 2.27 | 10.0 | 1.0 |

| (S)-Pyrrolidine Intermediate | 280.37 | 2.80 | 10.0 | 1.0 |

| Potassium Carbonate (K₂CO₃) | 138.21 | 2.76 | 20.0 | 2.0 |

Table 2: Product Yield and Purity

| Product | Theoretical Yield (g) | Actual Yield (g) | Yield (%) | Purity (by HPLC) |

| Crude Darifenacin Base | 4.26 | 3.8 - 4.1 | 90-96% | 85-95% |

| Purified Darifenacin Base | 4.26 | 3.0 - 3.6 | 70-85% | >98% |

| Darifenacin Hydrobromide | 5.07 | 4.7 - 4.9 | 92-97%¹ | >99.5% |

| ¹ Yield for the salt formation step is based on the amount of purified base used. |

Experimental Workflow Visualization

The following diagram illustrates the overall workflow from reaction to final product.

Caption: Workflow for the synthesis and isolation of Darifenacin HBr.

References

- 1. medkoo.com [medkoo.com]

- 2. benchchem.com [benchchem.com]

- 3. newdrugapprovals.org [newdrugapprovals.org]

- 4. Darifenacin synthesis - chemicalbook [chemicalbook.com]

- 5. EP1966179A2 - Darifenacin hydrobromide composition substantially free of oxidized darifenacin and salts thereof and processes for the preparation thereof - Google Patents [patents.google.com]

The Versatility of 5-(2-Bromoethyl)-2,3-dihydrobenzofuran in Organic Synthesis: A Building Block for Bioactive Molecules

Introduction: 5-(2-Bromoethyl)-2,3-dihydrobenzofuran is a key building block in organic synthesis, prized for its utility in the construction of complex molecular architectures, particularly in the realm of drug discovery and development. Its structure, featuring a reactive bromoethyl side chain attached to a dihydrobenzofuran core, makes it an excellent electrophile for reactions with a variety of nucleophiles. This allows for the introduction of the dihydrobenzofuran moiety into a wide range of molecules, a scaffold known to be present in numerous biologically active compounds. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of bioactive compounds, aimed at researchers, scientists, and drug development professionals.

Application Note 1: Synthesis of Darifenacin, a Selective Muscarinic M3 Receptor Antagonist

This compound is a crucial intermediate in the synthesis of Darifenacin, a potent and selective muscarinic M3 receptor antagonist used for the treatment of overactive bladder.[1] The synthesis involves the N-alkylation of a substituted pyrrolidine (B122466) derivative with this compound.

The dihydrobenzofuran component of Darifenacin is essential for its high affinity and selectivity for the M3 receptor. The ethyl linker, introduced via the bromoethyl group of the building block, appropriately positions the core of the molecule within the receptor's binding pocket.

Signaling Pathway of Darifenacin

Darifenacin functions by competitively blocking the action of acetylcholine (B1216132) at muscarinic M3 receptors in the bladder's detrusor muscle. This antagonism prevents the downstream signaling cascade that leads to muscle contraction, thereby alleviating the symptoms of an overactive bladder.

Experimental Protocol: Synthesis of (S)-2-{1-[2-(2,3-Dihydro-benzofuran-5-yl)-ethyl]-pyrrolidin-3-yl}-2,2-diphenyl-acetamide (Darifenacin)

This protocol describes the N-alkylation of (S)-2,2-diphenyl-2-pyrrolidin-3-yl-acetamide with 5-(2-bromo-ethyl)-2,3-dihydro-benzofuran.

Materials:

-

5-(2-Bromo-ethyl)-2,3-dihydro-benzofuran (0.065 g, 0.29 mmol)

-

(S)-2,2-diphenyl-2-pyrrolidin-3-yl-acetamide (0.100 g, 0.35 mmol)

-

Anhydrous potassium carbonate (0.094 g, 0.67 mmol)

-

Acetonitrile (B52724) (5 mL)

-

Ethyl acetate (B1210297)

-

Water

Procedure:

-

A mixture of 5-(2-bromo-ethyl)-2,3-dihydro-benzofuran, (S)-2,2-diphenyl-2-pyrrolidin-3-yl-acetamide, and anhydrous potassium carbonate in acetonitrile is heated at reflux for approximately 2 hours.

-

The solvent is removed by distillation under reduced pressure.

-

The crude product is subjected to a standard extractive workup using ethyl acetate and water.

-

The organic layer is collected, dried over anhydrous sodium sulfate (B86663), and concentrated.

-

The final product is purified by preparative High-Performance Liquid Chromatography (HPLC) to yield the title compound as a foam.

Quantitative Data:

| Reactant | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) | Yield (%) |

| This compound | 227.10 | 0.065 | 0.29 | 9 |

| (S)-2,2-diphenyl-2-pyrrolidin-3-yl-acetamide | 280.36 | 0.100 | 0.35 | |

| Darifenacin | 426.55 | 0.011 | 0.026 |

Characterization Data (Darifenacin):

-

¹H NMR (400 MHz, CDCl₃) δ: 1.58-1.80 (m, 2H), 1.99-2.15 (m, 2H), 2.68-3.19 (m, 9H), 3.62 (br, 1H), 4.53 (t, J=8.5 Hz, 2H), 5.44 (br, 1H), 6.67 (d, J=8.0 Hz, 1H), 6.86 (d, J=7.7 Hz, 1H), 6.99 (s, 1H), 7.20-7.40 (m, 10H).

-

MS (m/z): 427 (M+1).

Application Note 2: Synthesis of Novel Benzofuran Derivatives with Potential Anti-inflammatory and Anticancer Activities

This compound serves as a versatile scaffold for the development of novel therapeutic agents. By reacting it with various N-aryl piperazines, a library of compounds with potential anti-inflammatory and anticancer activities can be synthesized. The dihydrobenzofuran moiety, coupled with the arylpiperazine pharmacophore, has been shown to be a promising combination for targeting various biological pathways involved in inflammation and cancer.

Experimental Workflow: Synthesis of N-Aryl Piperazine (B1678402) Benzofuran Derivatives

The general workflow for the synthesis of these derivatives involves a nucleophilic substitution reaction.

Experimental Protocol: Synthesis of 5-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)-2,3-dihydrobenzofuran

This protocol provides a representative procedure for the synthesis of a specific N-aryl piperazine derivative.

Materials:

-

This compound (1.0 eq)

-

Potassium carbonate (2.0 eq)

-

Acetonitrile or Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine

Procedure:

-

To a solution of this compound in acetonitrile, add 1-(2-methoxyphenyl)piperazine and potassium carbonate.

-

Heat the reaction mixture to reflux and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired product.

Quantitative Data for Synthesized N-Aryl Piperazine Benzofuran Derivatives:

| Compound | Target Cancer Cell Line | IC₅₀ (µM) |

| Derivative 16 | A549 (Human Lung Cancer) | 0.12 |

| SGC7901 (Gastric Cancer) | 2.75 | |

| Derivative with m-methoxyphenyl | Panc-1 (Pancreatic Cancer) | 1.04 |

| MCF-7 (Breast Cancer) | 2.98 | |

| A549 (Human Lung Cancer) | 1.71 | |

| Cisplatin (Reference) | Panc-1 (Pancreatic Cancer) | 6.98 |

| MCF-7 (Breast Cancer) | 5.45 | |

| A549 (Human Lung Cancer) | 6.72 |

This compound is a valuable and versatile building block in organic synthesis. Its ability to readily undergo nucleophilic substitution reactions allows for the facile incorporation of the biologically relevant 2,3-dihydrobenzofuran (B1216630) scaffold into a variety of molecules. The provided application notes and protocols for the synthesis of Darifenacin and novel N-aryl piperazine derivatives highlight its significance in the development of new therapeutic agents. The straightforward reaction conditions and the potential for generating diverse libraries of bioactive compounds underscore the importance of this compound for researchers in medicinal chemistry and drug discovery.

References

Application Notes and Protocols for the Functionalization of 5-(2-Bromoethyl)-2,3-dihydrobenzofuran

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the functionalization of 5-(2-Bromoethyl)-2,3-dihydrobenzofuran, a versatile building block in medicinal chemistry and materials science. The protocols detailed herein are designed to be a valuable resource for researchers engaged in the synthesis of novel compounds with potential therapeutic applications.

Introduction

This compound is a key intermediate renowned for its utility in the synthesis of a variety of complex molecules. Its structure, featuring a reactive bromoethyl side chain attached to a dihydrobenzofuran scaffold, makes it an ideal substrate for a range of nucleophilic substitution reactions. This allows for the introduction of diverse functional groups, leading to the creation of libraries of compounds for drug discovery and other applications. Notably, it is a crucial precursor in the synthesis of Darifenacin, a selective M3 muscarinic receptor antagonist used for the treatment of overactive bladder.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| CAS Number | 127264-14-6 |

| Molecular Formula | C₁₀H₁₁BrO |

| Molecular Weight | 227.10 g/mol |

| Appearance | Off-white to light yellow powder/crystal |

| Melting Point | 65-67 °C[1] |

| Boiling Point | 287.7 °C at 760 mmHg[1] |

| Solubility | Chloroform, Methanol[1] |

Functionalization Reactions: Protocols and Applications

The primary mode of functionalization for this compound is through nucleophilic substitution at the ethyl side chain, where the bromine atom serves as an excellent leaving group. Below are detailed protocols for several key transformations.